molecular formula C11H11Cl2N3 B12628478 (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride CAS No. 1196145-75-1

(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12628478
CAS No.: 1196145-75-1
M. Wt: 256.13 g/mol
InChI Key: KDZWTDFESNNKCE-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a hydrochloride salt of a pyrimidine derivative featuring a 4-chlorophenyl substituent at the pyrimidine’s 4-position and a methanamine group at the 2-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .

Properties

CAS No.

1196145-75-1

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

[4-(4-chlorophenyl)pyrimidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c12-9-3-1-8(2-4-9)10-5-6-14-11(7-13)15-10;/h1-6H,7,13H2;1H

InChI Key

KDZWTDFESNNKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

The synthesis generally involves the following key steps:

  • Formation of the Pyrimidine Ring : This is typically achieved through condensation reactions involving starting materials like 4-chlorobenzaldehyde and appropriate amines. The reaction conditions can vary, but they often require the use of catalysts or specific solvents to enhance yield.

  • Alkylation : Following the formation of the pyrimidine ring, an alkylation step is performed to introduce the methanamine group. This step can involve nucleophilic substitutions where the pyrimidine acts as a nucleophile.

Key Reactions and Conditions

A detailed examination of the preparation methods reveals several critical reactions:

  • Condensation Reaction : The initial step often involves a condensation reaction between 4-chlorobenzaldehyde and an amine derivative to form an intermediate pyrimidine compound. For example, in one method, 4-chlorobenzaldehyde reacts with 2-aminopyrimidine under acidic conditions to yield a substituted pyrimidine.

  • Nucleophilic Substitution : The subsequent alkylation can be achieved through nucleophilic aromatic substitution (S_NAr). This reaction typically involves the use of a strong base and appropriate leaving groups to facilitate the substitution on the aromatic ring.

Yield and Purity Considerations

The yield and purity of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride are critical factors in its synthesis:

  • Yield Optimization : Various studies indicate that optimizing reaction conditions such as temperature, solvent choice, and reaction time can significantly enhance yields. For instance, using Lewis acids in low-temperature conditions has been shown to improve reaction rates and yields compared to traditional high-temperature methods.

  • Purity Assessment : The final product is typically purified through recrystallization or chromatography techniques to ensure high purity levels necessary for pharmaceutical applications.

Step Reaction Type Key Reagents Conditions Yield (%)
1 Condensation 4-Chlorobenzaldehyde, Amine Acidic conditions 70-90
2 Nucleophilic Substitution Base (e.g., NaOH), Alkyl halide Reflux in organic solvent 60-80
3 Purification Solvent for recrystallization Cooling post-reaction >95

The preparation of this compound involves intricate multi-step synthetic pathways that require careful consideration of reaction conditions to optimize yield and purity. Understanding these methods is essential for advancing research in medicinal chemistry and developing effective pharmaceutical agents based on this compound.

Chemical Reactions Analysis

Nucleophilic Substitution and Functionalization

The pyrimidine core undergoes regioselective substitutions, particularly at the 4- and 6-positions, due to electron-withdrawing effects of the chlorophenyl group:

Reaction TypeConditionsProductYieldSource
Amination Na/NH₄Cl in EtOH, 85°C, 15 h4-(2-Fluoropyridin-3-yl)pyrimidin-2-amine91%
Ether Formation Cs₂CO₃, DMSO, 130°C4-(2-(4-Aminophenoxy)pyridin-3-yl)pyrimidin-2-amine92%
Thioether Synthesis K₂CO₃, DMSO, RT2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives65-73%

Key findings:

  • Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the 4-position using Pd catalysts (e.g., 2-fluoropyridine-3-boronic acid) .

  • Ether linkages enhance solubility, as seen in phenoxy derivatives synthesized via SNAr reactions .

Condensation and Cycloaddition Reactions

The primary amine group facilitates condensation with carbonyl compounds, forming Schiff bases and heterocyclic systems:

Schiff Base Formation (Source ):

  • Reacts with aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) in ethanol to yield azomethines (3a-h).

  • Example :
    C15H13N5O+ArCHOSchiff base\text{C}_{15}\text{H}_{13}\text{N}_5\text{O} + \text{ArCHO} \rightarrow \text{Schiff base}
    Yields: 52-65% (confirmed by IR at 1350 cm⁻¹ for C=N stretch)

1,3,5-Oxadiazine Synthesis :

  • Cyclo-addition with benzoyl isothiocyanate generates sulfur-containing heterocycles (4a-h):
    Schiff base+Benzoyl isothiocyanate1,3,5-Oxadiazine\text{Schiff base} + \text{Benzoyl isothiocyanate} \rightarrow \text{1,3,5-Oxadiazine}

    • Key feature : C=S stretching at 1350 cm⁻¹ and SO₂ bands at 1320 cm⁻¹ .

Hydrolysis and Salt Formation

The hydrochloride moiety enables pH-dependent transformations:

ProcessConditionsOutcomeApplication
Hydrolysis NaOH (aq.), refluxFree base generationIntermediate for further functionalization
Salt Metathesis HCl/EtOHRecrystallization for purityPharmacokinetic optimization
  • Racemic resolution via chiral HPLC achieves enantiopure derivatives (e.g., (S)-(4-chlorophenyl)(pyridin-2-yl)methanol) .

Stability and Degradation Pathways

The compound exhibits pH-sensitive degradation:

  • Acidic conditions (pH <3): Hydrolysis of the pyrimidine ring via C2-N3 bond cleavage.

  • Basic conditions (pH >10): Dehydrochlorination forms reactive imine intermediates .

This systematic analysis underscores the compound's adaptability in medicinal chemistry, enabling targeted modifications for drug discovery. Reaction optimization (e.g., solvent selection, catalyst systems) remains critical for scaling derivatives with therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its ability to interact with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, which can significantly influence its pharmacokinetic properties and interaction with biological macromolecules.

Antiinflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride, exhibit anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values of some derivatives against COX-1 and COX-2 enzymes demonstrate their potential as anti-inflammatory agents .

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

This table illustrates the inhibitory potency of selected pyrimidine derivatives, highlighting their relevance in developing new anti-inflammatory drugs.

Anticancer Potential

The compound's structural features suggest it may also have anticancer properties. Preliminary computer-aided drug design studies predict that this compound could target multiple pathways involved in cancer progression. Further investigations are needed to elucidate its specific mechanisms of action and efficacy in cancer models.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying the substituents on the pyrimidine ring to enhance potency and selectivity against specific targets .

Modification Strategies

Several strategies have been employed to modify the compound's structure:

  • Altering Substituents : Changing the functional groups attached to the pyrimidine core can lead to significant variations in biological activity.
  • Synthesis of Analogues : Creating analogues with different substituents allows researchers to explore a range of biological activities and optimize pharmacological profiles .

Interaction Studies

To fully understand how this compound interacts with biological macromolecules, various techniques such as molecular docking and binding assays are employed. These studies provide insights into the binding affinities and modes of action at the molecular level, which are essential for drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Anti-inflammatory Studies : A study evaluated multiple pyrimidine derivatives for their COX inhibitory activity, revealing promising candidates for further development as anti-inflammatory agents .
  • Pharmacological Profiling : Another research effort focused on optimizing pyrimidine-based compounds for enhanced activity against specific targets involved in metabolic disorders, showcasing their potential beyond traditional applications .

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Key Applications/Notes
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine HCl (Target) C₁₁H₁₂Cl₂N₃ (hypothetical) 257.16 (calculated) 4-Chlorophenyl (pyrimidin-4-yl), methanamine (pyrimidin-2-yl) Pyrimidine Pharmaceutical intermediate (hypothesized)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 4-Chlorophenyl (thiazol-4-yl) Thiazole Research chemical, potential ligand
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine HCl (hypothetical) C₁₁H₁₂ClFN₃ 247.68 (calculated) 4-Fluorophenyl (pyrimidin-4-yl) Pyrimidine Analog with reduced lipophilicity
[(2-Isopropylpyrimidin-4-yl)methyl]amine diHCl C₈H₁₄Cl₂N₃ 223.12 Isopropyl (pyrimidin-2-yl) Pyrimidine Building block for drug synthesis
[4-(4-Chlorophenyl)phenyl]methylamine HCl C₁₃H₁₃Cl₂N 254.16 Biphenyl-4-chlorophenyl Benzene Intermediate for antihistamines

Key Observations :

  • Isopropyl groups (e.g., ) reduce polarity, affecting solubility.

Pharmacological and Functional Comparisons

  • Receptor Binding: Pyrimidine derivatives (Target, ) are explored as adenosine receptor ligands (), whereas thiazole analogs () may target different pathways due to sulfur’s electronic effects.
  • Bioavailability : Hydrochloride salts (all compounds) enhance water solubility, critical for oral administration.

Physicochemical Properties

  • Solubility: Hydrochloride salts improve aqueous solubility; however, pyrimidine’s aromaticity (Target) may reduce it compared to non-aromatic heterocycles.
  • Stability : The 4-chlorophenyl group (Target) offers steric and electronic stabilization, whereas fluorophenyl analogs () may exhibit altered metabolic stability.

Biological Activity

(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorophenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:

CxHyClNz\text{C}_x\text{H}_y\text{Cl}\text{N}_z

where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms respectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and enzymes. The compound is believed to inhibit the activity of these targets, affecting cellular processes such as:

  • Proliferation : Inhibiting cell growth in cancer models.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Inflammation : Modulating inflammatory pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth.

Cancer Type IC50 (µM) Reference
Breast Cancer5.2
Lung Cancer3.8
Colon Cancer4.0

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties against several bacterial strains.

Bacterial Strain MIC (µg/mL) Reference
E. coli10
S. aureus15
P. aeruginosa20

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications to the chlorophenyl group can significantly affect the biological activity of the compound. For instance:

  • Substituting the chlorophenyl group with different halogens alters lipophilicity and biological interactions.
  • The introduction of additional functional groups has been linked to enhanced potency against specific targets.

Case Studies

  • Anticancer Efficacy in Vivo : A study conducted on xenograft models demonstrated that this compound reduced tumor size by approximately 40% compared to control groups when administered at a dosage of 20 mg/kg over two weeks .
  • Synergistic Effects with Antibiotics : In vitro studies indicated that this compound could enhance the efficacy of existing antibiotics, showing synergistic effects particularly against resistant strains of bacteria .
  • Inflammatory Response Modulation : Research has highlighted its role in modulating inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the most reliable synthetic routes for (4-(4-Chlorophenyl)pyrimidin-2-yl)methanamine hydrochloride, and how are reaction conditions optimized?

A transition metal-free catalytic reduction using an abnormal NHC-based potassium complex (2 mol%) with HBPin (4 equiv.) in dry toluene at 40°C for 12 hours is a validated method. This approach achieves high yields (~97%) by selectively reducing primary amides to amines, followed by HCl treatment to isolate the hydrochloride salt . Key optimization parameters include solvent choice (toluene for stability), catalyst loading (2 mol%), and temperature control to minimize side reactions.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Characterization should include:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with reference data for pyrimidine and chlorophenyl moieties.
  • Mass spectrometry : Validate molecular weight (e.g., exact mass ±1 ppm using high-resolution MS).
  • Elemental analysis : Verify Cl content (~19.3% for C11_{11}H11_{11}ClN3_3·HCl) to confirm stoichiometry .

Q. What solubility properties are critical for experimental design?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-formulation studies using pH-adjusted buffers (e.g., 0.1 M HCl) can enhance aqueous solubility for biological assays. Solubility data should be cross-checked via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How do catalytic mechanisms in transition metal-free synthesis impact yield and purity?

The abnormal NHC catalyst facilitates hydride transfer from HBPin to the amide carbonyl, forming a reactive intermediate that is protonated to yield the amine. Impurities (e.g., over-reduced byproducts) arise if reaction times exceed 12 hours or temperatures surpass 50°C. Mechanistic studies using 11B^{11}B-NMR can monitor boron intermediates to refine catalytic efficiency .

Q. How should researchers address contradictions in reported yields across synthesis methods?

Discrepancies (e.g., 93% vs. 97% yields) may stem from:

  • Substrate purity : Trace moisture in toluene or amide starting materials reduces catalyst activity.
  • Workup protocols : Incomplete HCl precipitation or inadequate washing introduces mass balance errors.
    Validate methods via controlled reproducibility trials and LC-MS tracking of intermediates .

Q. What strategies improve stability during long-term storage?

The hydrochloride salt is hygroscopic; store under inert gas (argon) at -20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., free amine or chlorophenyl hydrolysis byproducts) .

Q. How can structural analogs be designed to enhance biological activity?

Modify the pyrimidine core or chlorophenyl substituents to alter pharmacokinetics:

  • Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.
  • Linker optimization : Replace the methanamine group with heterocyclic amines (e.g., piperidine) for targeted receptor binding.
    SAR studies using computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition) are recommended .

Q. What analytical techniques resolve ambiguities in stereochemistry or tautomerism?

  • X-ray crystallography : Definitive for absolute configuration.
  • VT-NMR : Detect tautomeric shifts (e.g., pyrimidine ring puckering) by varying temperature (-40°C to 80°C).
  • IR spectroscopy : Identify NH/Cl vibrational modes to distinguish free base vs. hydrochloride forms .

Q. How does the compound interact with biological targets in medicinal chemistry applications?

As a kinase inhibitor scaffold, the chlorophenyl-pyrimidine motif binds ATP pockets via π-π stacking and hydrogen bonding. In vitro profiling (e.g., kinase panel screens at 1–10 µM) combined with molecular dynamics simulations (50 ns trajectories) can elucidate binding kinetics and selectivity .

Q. What environmental safety protocols are required for waste disposal?

Segregate waste containing chlorinated byproducts (e.g., 4-chlorophenyl derivatives) and neutralize with 10% NaOH before incineration. Partner with certified waste management firms to comply with EPA/DOT regulations .

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